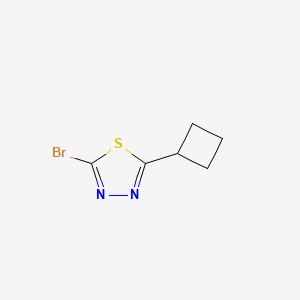

2-Bromo-5-cyclobutyl-1,3,4-thiadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-cyclobutyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2S/c7-6-9-8-5(10-6)4-2-1-3-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMWEBSFCGIQLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NN=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole

CAS 1339139-81-9 | Structural Integrity & Synthetic Utility

Executive Summary

2-Bromo-5-cyclobutyl-1,3,4-thiadiazole is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting glutaminase (GLS), cannabinoid receptors (CB2), and various kinase pathways. Structurally, it combines an electron-deficient 1,3,4-thiadiazole core with a lipophilic cyclobutyl moiety .

This monograph serves as a technical guide for medicinal chemists and process engineers. It details the compound's physiochemical profile, validated synthetic routes, and its strategic application as a "warhead" for Palladium-catalyzed cross-coupling reactions.

Chemical Profile & Physiochemical Data

| Property | Specification |

| CAS Number | 1339139-81-9 |

| IUPAC Name | 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole |

| Molecular Formula | C₆H₇BrN₂S |

| Molecular Weight | 219.10 g/mol |

| Physical State | Liquid (at 25°C) / Low-melting solid |

| Density | 1.721 ± 0.06 g/cm³ (Predicted) |

| Boiling Point | 306.1 ± 25.0 °C (760 Torr) |

| pKa | -1.07 ± 0.10 (Conjugate acid, Predicted) |

| Solubility | Soluble in DCM, DMSO, MeOH; Insoluble in Water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Synthetic Architecture

The synthesis of 2-bromo-5-cyclobutyl-1,3,4-thiadiazole is rarely performed via direct bromination of the ring due to regioselectivity issues. The industry-standard protocol utilizes a "Bottom-Up" Cyclization followed by a Sandmeyer Transformation .

Validated Synthetic Workflow

The synthesis proceeds in two critical phases:

-

Heterocycle Formation: Condensation of cyclobutanecarboxylic acid derivatives with thiosemicarbazide.

-

Functionalization: Diazotization of the resulting amine and displacement with bromide.[1]

Step-by-Step Protocol

Phase A: Formation of the 2-Amino-5-cyclobutyl-1,3,4-thiadiazole Scaffold

-

Reagents: Cyclobutanecarboxylic acid, Thiosemicarbazide, POCl₃ (Dehydrating agent).

-

Mechanism: The acid and thiosemicarbazide form an acyl thiosemicarbazide intermediate, which undergoes POCl₃-mediated cyclodehydration.

-

Process Note: Maintain temperature <60°C during POCl₃ addition to prevent charring.

Phase B: The Sandmeyer Bromination (The Critical Step)

-

Reagents: Sodium Nitrite (NaNO₂), Hydrobromic Acid (48% HBr), Copper(I) Bromide (CuBr).

-

Protocol:

-

Suspend 2-amino-5-cyclobutyl-1,3,4-thiadiazole in 48% HBr at -5°C.

-

Add aqueous NaNO₂ dropwise. Critical: Keep T < 0°C to prevent diazonium decomposition.

-

Transfer the cold diazonium salt solution into a catalytic suspension of CuBr in HBr.

-

Allow warming to ambient temperature to facilitate N₂ evolution and bromide installation.

-

Synthetic Logic Diagram

Caption: Figure 1. Two-stage synthetic pathway from cyclobutanecarboxylic acid precursors.

Reactivity Profile & "Warhead" Utility

The 2-bromo-1,3,4-thiadiazole moiety is chemically distinct from simple aryl bromides. The electron-withdrawing nature of the two nitrogen atoms and the sulfur atom renders the C-Br bond highly activated for both Nucleophilic Aromatic Substitution (SNAr) and Oxidative Addition (Pd-Catalysis) .

Palladium-Catalyzed Cross-Coupling

This is the primary application of CAS 1339139-81-9 in drug discovery.

-

Suzuki-Miyaura: Couples efficiently with aryl/heteroaryl boronic acids.

-

Catalyst Recommendation: Pd(dppf)Cl₂ or XPhos Pd G3 for sterically hindered partners.

-

Base: K₃PO₄ or Cs₂CO₃ (anhydrous conditions preferred to prevent hydrolysis).

-

-

Buchwald-Hartwig: Amination at the C2 position.

-

Insight: The thiadiazole nitrogen can coordinate to Pd; use bidentate ligands (BINAP, Xantphos) to prevent catalyst poisoning.

-

SNAr Displacement

Due to the electron-poor ring, the bromine can be displaced by strong nucleophiles (thiols, alkoxides, secondary amines) without transition metal catalysis.

-

Conditions: DMF or DMSO, 80°C, K₂CO₃.

-

Utility: Rapid generation of thioethers or ethers for SAR (Structure-Activity Relationship) exploration.

Reactivity Map

Caption: Figure 2. Divergent reactivity profile of the 2-bromo-thiadiazole core.

Strategic Utility in Drug Design

Why use 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole specifically?

-

Bioisosterism: The 1,3,4-thiadiazole ring acts as a bioisostere for pyridine and oxadiazole, often improving metabolic stability (t1/2) by reducing susceptibility to oxidative metabolism.

-

The Cyclobutyl Advantage:

-

Lipophilicity (LogP): The cyclobutyl group adds lipophilicity without the "flatness" of a phenyl ring, improving solubility and cell permeability.

-

Conformational Restriction: Unlike an n-butyl chain, the cyclobutyl ring restricts the spatial orientation of the tail, potentially locking the molecule into a bioactive conformation.

-

Metabolic Block: The cyclobutyl ring is more resistant to P450 hydroxylation than linear alkyl chains.

-

Target Classes:

-

Glutaminase Inhibitors: Thiadiazole cores are frequent in inhibitors designed to starve cancer cells of glutamine.

-

Anti-Infectives: 2,5-disubstituted thiadiazoles have a long history as antimicrobial agents (sulfonamide bioisosteres).

Safety & Handling Protocols

-

Hazards:

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

Sensitizer: Thiadiazoles can be skin sensitizers; double-gloving is recommended.

-

-

Process Safety:

-

When performing the Sandmeyer reaction , ensure adequate venting for Nitrogen gas evolution.

-

Avoid mixing with strong oxidizing agents, as the sulfur in the ring can be oxidized to the sulfoxide/sulfone, destroying aromaticity.

-

References

-

ChemicalBook. (2025).[2] 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole Product Properties and Safety Data. Retrieved from

-

Sigma-Aldrich. (2025). Heterocyclic Building Blocks: 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole. Retrieved from

-

BenchChem. (2025). Synthesis of 2-Bromo-5-(alkyl)-1,3,4-thiadiazole: A Technical Guide. (General procedure for alkyl-thiadiazoles). Retrieved from

- Hu, Y., et al. (2014). Synthesis and biological evaluation of 1,3,4-thiadiazole derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for thiadiazole scaffold utility).

- Patents. (Various). Substituted 1,3,4-thiadiazoles as Glutaminase Inhibitors.

Sources

2-Bromo-5-cyclobutyl-1,3,4-thiadiazole safety data sheet (SDS)

Chemical waste must be disposed of in accordance with local, regional, and national regulations. Waste generators must determine if a discarded chemical is classified as hazardous. [7][12]Do not dispose of this material with household garbage or allow it to enter the sewage system. [10]

References

-

Fisher Scientific. (2009). Safety Data Sheet: 2-Amino-5-bromo-1,3,4-thiadiazole, 97%.

-

ChemScene. (n.d.). 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole. Retrieved from

-

BenchChem. (2025). Comparing reactivity of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole with other bromo-heterocycles.

-

Sigma-Aldrich. (2014). Safety Data Sheet: 5-Bromo-5-nitro-1,3-dioxane.

-

Fisher Scientific. (n.d.). Safety Data Sheet (Canada): 2-Amino-5-bromo-1,3,4-thiadiazole.

-

ChemicalBook. (n.d.). 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole. Retrieved from

-

BenchChem. (2025). Avoiding decomposition of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole during workup.

-

BenchChem. (2025). Synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole: A Technical Guide.

-

CPAchem. (n.d.). Safety data sheet: 1,3,4-Thiadiazole, 2-methyl-5-(methylthio).

-

TCI Chemicals. (2025). Safety Data Sheet: 2-Bromo-5-nitrothiazole.

-

BLDpharm. (n.d.). 2-Bromo-5-cyclohexyl-1,3,4-thiadiazole. Retrieved from

-

Ossila. (2022). Safety Data Sheet: 4,7-bis(5-bromothiophen-2-yl)benzo[c]t[5][6][16]hiadiazole.

-

MilliporeSigma. (n.d.). 2-Bromo-5-(methylthio)-1,3,4-thiadiazole. Retrieved from

-

Al-Ghorbani, M., et al. (n.d.). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles.... PMC.

-

Sigma-Aldrich. (n.d.). 2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole. Retrieved from

-

ChemicalBook. (n.d.). Chemical Reactivity of 1,3,4-Thiadiazole. Retrieved from

-

Sigma-Aldrich. (n.d.). 2-Bromo-5-methyl-1,3,4-thiadiazole 97%. Retrieved from

-

da Silva, A. C., et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. SBQ.

-

Upadhyay, P. K., & Mishra, P. (2017). Synthesis, Antimicrobial and Anticancer Activities of 5-(4-Substituted-Phenyl)-1,3,4-Thiadiazole-2-Amines. Rasayan Journal of Chemistry.

-

Al-Juboori, A. A. (2020). Chemical properties of thiadiazole compounds. ResearchGate.

-

La Mura, E., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.

-

PubChem. (n.d.). 2-Bromo-5-ethynyl-1,3,4-thiadiazole. Retrieved from

-

CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole. (n.d.). Google Patents.

-

La Mura, E., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC.

-

ResearchGate. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative.

-

Sharma, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.

-

ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study.

-

Bentham Science Publishers. (2021). 1,3,4-thiadiazole: A Privileged Scaffold for Drug Design and Development.

-

ResearchGate. (n.d.). 1,3,4-Thiadiazole: A Versatile Scaffold for Drug Discovery | Request PDF.

-

PubChem. (n.d.). 2-Amino-5-ethyl-1,3,4-thiadiazole. Retrieved from

-

Hilaris. (2023). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety.

Sources

- 1. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole CAS#: 1339139-81-9 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.com [fishersci.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. cpachem.com [cpachem.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole | 1340313-49-6 [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

- 12. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. eurekaselect.com [eurekaselect.com]

- 16. fishersci.ca [fishersci.ca]

Technical Guide: Solubility Profile & Handling of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole

Executive Summary

2-Bromo-5-cyclobutyl-1,3,4-thiadiazole (CAS: 1339139-81-9) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates. Its structure features a polar, electron-deficient 1,3,4-thiadiazole core substituted with a lipophilic cyclobutyl ring and a reactive bromine handle.

Understanding its solubility landscape is critical for three key workflows: nucleophilic substitution reactions (SnAr) , purification via recrystallization , and liquid-liquid extraction . This guide synthesizes empirical data from structural analogs with calculated physicochemical properties to provide an authoritative operational framework.

Physicochemical Snapshot

| Property | Value / Description | Source/Basis |

| Molecular Formula | C₆H₇BrN₂S | Stoichiometry |

| Molecular Weight | 219.10 g/mol | Calculated |

| Physical State | Solid (Low-melting) | Analog comparison (5-methyl: mp 105°C) |

| LogP (Predicted) | ~2.2 – 2.5 | Lipophilic cyclobutyl vs. Polar heterocycle |

| TPSA | ~26 Ų | Polar Surface Area (Thiadiazole N=N/S) |

| Key Solubility Driver | Amphiphilic Balance: The polar thiadiazole ring drives solubility in DMSO/alcohols, while the cyclobutyl group enables solubility in chlorinated solvents and ethers. |

Solubility Landscape

The solubility of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole is dictated by the competition between the high-dipole thiadiazole ring and the non-polar cyclobutyl moiety.

Solvent Compatibility Matrix

| Solvent Class | Solubility | Operational Application |

| Polar Aprotic (DMSO, DMF, DMAc) | Excellent (>100 mg/mL) | Reaction Medium: Ideal for nucleophilic substitutions (SnAr) where high concentration is required to drive kinetics. |

| Chlorinated (DCM, Chloroform) | High (>50 mg/mL) | Transfer & Workup: Primary solvent for dissolving the crude solid after reaction; excellent for loading onto silica columns. |

| Esters & Ethers (Ethyl Acetate, THF) | Good (20–50 mg/mL) | Extraction: Ethyl Acetate is the gold standard for extracting this compound from aqueous reaction quenches. |

| Alcohols (Ethanol, Methanol) | Temperature Dependent (Low cold / High hot) | Recrystallization: The steep solubility curve makes Ethanol the solvent of choice for purification. |

| Alkanes (Hexane, Heptane) | Poor (<1 mg/mL) | Anti-Solvent: Used to precipitate the product from concentrated DCM or EtOAc solutions; mobile phase component for chromatography. |

| Water | Insoluble | Precipitation: Pouring reaction mixtures into crushed ice/water is the standard method for initial isolation. |

Technical Workflow: Solubility-Driven Protocols

This section details self-validating protocols for handling the compound based on its solubility profile.

Protocol A: Purification via Recrystallization (Ethanol)

Rationale: The cyclobutyl group disrupts crystal packing slightly more than a planar phenyl group, but the compound retains significant crystallinity. Ethanol provides the necessary polarity to dissolve the thiadiazole core at high temperatures while rejecting the lipophilic impurities at low temperatures.

-

Dissolution: Place the crude brown solid in a flask. Add Ethanol (95%) gradually while heating to reflux (approx. 78°C).

-

Saturation: Continue adding hot ethanol until the solid just dissolves. If "oiling out" occurs (common with cyclobutyl derivatives), add a small amount of Ethanol/Water (9:1) to increase polarity.

-

Filtration: Hot filter if insoluble black particulates (copper salts from Sandmeyer reaction) remain.

-

Crystallization: Allow the solution to cool slowly to room temperature, then to 0°C.

-

Validation: The formation of off-white to pale yellow needles indicates high purity.

Protocol B: Liquid-Liquid Extraction (Workup)

Rationale: The compound is neutral but the thiadiazole ring can be protonated by strong acids. Extraction must occur at neutral or slightly basic pH to prevent loss to the aqueous phase.

-

Quench: Pour the reaction mixture (typically in acetonitrile or acid) into Ice/Water .

-

Neutralization: Adjust pH to ~7–8 using saturated NaHCO₃. Critical: Do not over-basify if ester groups are present on other scaffold parts.

-

Extraction: Extract 3x with Ethyl Acetate . DCM can be used but often forms emulsions with thiadiazole synthesis byproducts.

-

Wash: Wash combined organics with Brine to remove trapped water/DMF.

-

Drying: Dry over Na₂SO₄ (Anhydrous Magnesium Sulfate is also acceptable).

Visualizing the Solubility Logic

The following diagram illustrates the decision logic for purifying 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole, leveraging its specific solubility properties.

Figure 1: Solubility-driven purification workflow.[1] The process relies on the compound's insolubility in water for initial isolation and its temperature-dependent solubility in ethanol for final polishing.

Mechanistic Insight: Why This Profile?

The solubility behavior is governed by the electronic push-pull of the molecule:

-

The 1,3,4-Thiadiazole Core: This ring is electron-deficient and highly polar due to the two nitrogen atoms and the sulfur atom. It acts as a hydrogen bond acceptor, which explains the high solubility in DMSO and Methanol .

-

The Cyclobutyl Group: Unlike a flat phenyl ring, the cyclobutyl ring is puckered and aliphatic. This adds significant lipophilicity (increasing LogP) without adding π-π stacking potential. This feature enhances solubility in DCM and Ether compared to its 5-phenyl analog, which is often less soluble due to strong intermolecular π-stacking.

-

The C-Br Bond: The bromine atom adds polarizability but reduces water solubility significantly compared to the amino-precursor (2-Amino-5-cyclobutyl-1,3,4-thiadiazole).

Synthesis Pathway Implications

The synthesis typically involves a Sandmeyer reaction (Amino

-

Solvent: Acetonitrile (MeCN) is the preferred solvent for this transformation because it dissolves both the organic precursor and the copper(II) bromide catalyst, ensuring a homogeneous reaction.

-

Workup: The shift from the polar Amino-thiadiazole (soluble in dilute acid) to the Bromo-thiadiazole (insoluble in acid) allows for easy monitoring via TLC (Hexane/EtOAc 4:1).

References

-

BenchChem. (2025).[2][3] Synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole: A Technical Guide. Retrieved from

-

ChemicalBook. (2025). 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole Product Properties & CAS 1339139-81-9.[4] Retrieved from

-

PubChem. (2025). Compound Summary: 2-Bromo-5-ethynyl-1,3,4-thiadiazole (Analogous Structure). National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: 2-Bromo-5-methyl-1,3,4-thiadiazole.[5] Retrieved from

-

Asian Journal of Chemistry. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Vol 25.[6] Retrieved from

Sources

An In-Depth Technical Guide to 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole for Researchers and Drug Development Professionals

Introduction: The Rising Prominence of the 1,3,4-Thiadiazole Scaffold in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in the field of drug discovery and development.[1][2][3][4] Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and act as a bioisostere for other heterocycles like pyrimidines and oxadiazoles, make it a versatile building block for the design of novel therapeutic agents.[1][5] The 1,3,4-thiadiazole nucleus is a core component of numerous compounds exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antiviral properties.[4][6][7] This guide focuses on a specific, yet promising, derivative: 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole (CAS No. 1339139-81-9), providing a comprehensive overview of its procurement, synthesis, and potential applications for researchers and professionals in the pharmaceutical sciences.

Physicochemical Properties and Supplier Information

2-Bromo-5-cyclobutyl-1,3,4-thiadiazole is a halogenated heterocyclic compound with the molecular formula C₆H₇BrN₂S and a molecular weight of 219.1 g/mol .[8] While experimental data on its physical properties is limited, predicted values suggest a boiling point of 306.1±25.0 °C and a density of 1.721±0.06 g/cm³.[8]

Commercial Availability

For researchers seeking to procure this compound, a number of chemical suppliers offer 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole. It is crucial to source materials from reputable vendors to ensure purity and consistency for experimental work. The following table summarizes known suppliers; however, pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | CAS Number | Additional Information |

| ChemicalBook | 1339139-81-9 | Lists Shanghai Haohong Pharmaceutical Co., Ltd. as a supplier.[8] |

| Sigma-Aldrich | 1339139-81-9 | Product offered through Enamine, with a reported purity of 95%. The physical form is noted as a liquid.[9] |

Synthetic Pathways: A Two-Step Approach to 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole

Step 1: Synthesis of 2-Amino-5-cyclobutyl-1,3,4-thiadiazole

The synthesis of the 2-amino-5-substituted-1,3,4-thiadiazole core is a well-documented transformation, typically achieved through the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its equivalent.[10] A particularly effective method for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles involves the use of a mixed mineral acid medium.[11]

Reaction Scheme:

Figure 2: Sandmeyer Bromination to Yield the Final Product.

Detailed Experimental Protocol:

-

Diazotization: 2-Amino-5-cyclobutyl-1,3,4-thiadiazole is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise, maintaining the temperature below 5°C to form the diazonium salt. The reaction is stirred for an additional 30 minutes at this temperature.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (CuBr) in HBr is prepared. The cold diazonium salt solution is then added slowly to the CuBr solution with vigorous stirring.

-

Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases. After cooling, the mixture is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole can be purified by column chromatography on silica gel.

Potential Applications in Drug Discovery and Development

While specific biological activity data for 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole is not yet prevalent in the public domain, the broader class of 2,5-disubstituted 1,3,4-thiadiazoles has demonstrated a vast array of therapeutic potential. The presence of the bromo substituent at the 2-position and the cyclobutyl group at the 5-position provides a unique combination of lipophilicity and steric bulk that can be exploited in drug design.

The bromo group serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of diverse chemical libraries for high-throughput screening. This is a critical aspect of modern drug discovery, enabling the exploration of structure-activity relationships (SAR) to optimize lead compounds.

Based on the known biological activities of related 1,3,4-thiadiazole derivatives, potential areas of investigation for 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole and its subsequent derivatives include:

-

Anticancer Agents: Many 1,3,4-thiadiazole derivatives have shown potent cytotoxic activity against various cancer cell lines. [6]* Antimicrobial Agents: The thiadiazole scaffold is present in several antibacterial and antifungal compounds.

-

Enzyme Inhibitors: The 1,3,4-thiadiazole nucleus is a key component of inhibitors for various enzymes, including carbonic anhydrases and kinases.

Conclusion and Future Outlook

2-Bromo-5-cyclobutyl-1,3,4-thiadiazole represents a valuable and largely unexplored building block for medicinal chemistry and drug discovery. Its straightforward, albeit not yet explicitly published, synthetic route makes it an accessible starting material for research laboratories. The true potential of this compound lies in its utility as a scaffold for the creation of novel, biologically active molecules. As the demand for new therapeutic agents continues to grow, the exploration of unique chemical spaces, such as that offered by 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole, will be paramount in the quest for next-generation medicines. It is anticipated that future research will unveil the specific biological targets and therapeutic applications of this promising heterocyclic compound.

References

-

A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. ResearchGate. [Link]

-

Biological Activities of Thiadiazole Derivatives: A Review. [Link]

-

Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. [Link]

-

a review on biological activities: 1,3,4- thiadiazole and its derivatives. Rasayan Journal of Chemistry. [Link]

-

Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica. [Link]

-

Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. [Link]

-

Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti. [Link]

- US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.

-

Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Bentham Science Publishers. [Link]

-

Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. [Link]

-

Crystalline green 5-hydroxyvaleryl-CoA dehydratase from Clostridium aminovalericum. PubMed. [Link]

-

2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. ResearchGate. [Link]

-

Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. MDPI. [Link]

-

Cloning, high-level expression, purification, and properties of a novel endo-beta-1,4-mannanase from Bacillus subtilis G1 in Pichia pastoris. PubMed. [Link]

-

Ultra-large virtual screening unveils potent agonists of the neuromodulatory orphan receptor GPR139. ResearchGate. [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES. Baghdad Science Journal. [Link]

-

Chloride Binding Properties of a Macrocyclic Receptor Equipped with an Acetylide Gold(I) Complex: Synthesis, Characterization, Reactivity, and Cytotoxicity Studies. MDPI. [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. dovepress.com [dovepress.com]

- 8. 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole CAS#: 1339139-81-9 [m.chemicalbook.com]

- 9. 2-bromo-5-cyclobutyl-1,3,4-thiadiazole | 1339139-81-9 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]

Methodological & Application

Application Note & Protocol: A Robust Two-Step Synthesis of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole from Thiosemicarbazide

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This application note provides a comprehensive, field-proven guide for the synthesis of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole, a valuable building block for drug discovery and development. The protocol details a reliable two-step pathway commencing with the acid-catalyzed cyclocondensation of thiosemicarbazide with cyclobutanecarboxylic acid to yield a 2-amino-1,3,4-thiadiazole intermediate. This is followed by a robust Sandmeyer-type reaction to efficiently install the bromo-substituent. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step protocols, and critical safety considerations.

Overall Synthetic Pathway

The synthesis is logically divided into two primary stages: the formation of the heterocyclic core followed by its functionalization.

Diagram 1: High-level workflow for the two-step synthesis.

Part 1: Synthesis of 2-Amino-5-cyclobutyl-1,3,4-thiadiazole

Principle & Mechanism

The formation of the 2-amino-5-substituted-1,3,4-thiadiazole ring is a classic acid-catalyzed cyclodehydration reaction.[4][5] The process is initiated by the formation of a 1-(cyclobutanecarbonyl)thiosemicarbazide intermediate through the reaction of thiosemicarbazide with cyclobutanecarboxylic acid. Under the stringent dehydrating conditions provided by a strong acid like concentrated sulfuric acid or polyphosphoric acid (PPA), this intermediate undergoes intramolecular cyclization.[6][7] The sulfur atom attacks the carbonyl carbon, and subsequent elimination of a water molecule yields the stable aromatic 1,3,4-thiadiazole ring.

The choice of acidic conditions is paramount; it decisively directs the cyclization towards the 1,3,4-thiadiazole isomer.[8] Attempting this cyclization under basic conditions would favor the formation of the corresponding 1,2,4-triazole-3-thiol, an isomeric byproduct.[6]

Diagram 2: Mechanism of 1,3,4-thiadiazole ring formation.

Detailed Experimental Protocol

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| Thiosemicarbazide | 91.13 | 9.11 g | 1.0 |

| Cyclobutanecarboxylic Acid | 100.12 | 10.01 g | 1.0 |

| Concentrated Sulfuric Acid (98%) | 98.08 | ~25 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Saturated Sodium Bicarbonate Sol. | - | As needed | - |

| Ethanol (for recrystallization) | 46.07 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiosemicarbazide (9.11 g, 100 mmol) and cyclobutanecarboxylic acid (10.01 g, 100 mmol).

-

Acid Addition: Place the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (~25 mL) with continuous stirring. The addition is exothermic and should be performed with caution in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 110-120 °C) using a heating mantle. Maintain reflux for 3-5 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.[9]

-

Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice (~200 g) in a large beaker with vigorous stirring.

-

Neutralization & Precipitation: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The crude product will precipitate as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with copious amounts of cold deionized water to remove any inorganic salts.

-

Purification: Dry the crude product in a vacuum oven. Recrystallize the solid from a suitable solvent, such as ethanol, to obtain pure 2-amino-5-cyclobutyl-1,3,4-thiadiazole.

Part 2: Synthesis of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole

Principle & Mechanism

The conversion of the 2-amino group to a 2-bromo group is efficiently achieved via a Sandmeyer-type reaction.[10][11] This transformation is a cornerstone of aromatic and heteroaromatic chemistry for installing halides.

-

Diazotization: The process begins with the in situ formation of a diazonium salt. The 2-amino group of the thiadiazole intermediate reacts with a nitrite source, such as tert-butyl nitrite (t-BuONO), in the presence of a copper(I) bromide catalyst in an aprotic solvent like acetonitrile.[12] This must be done at low temperatures (0-10 °C) to ensure the stability of the reactive diazonium intermediate.[13]

-

Radical Displacement: The copper(I) catalyst initiates a single-electron transfer (SET) to the diazonium salt, which fragments to release dinitrogen gas (N₂) and form a highly reactive aryl radical. This radical then rapidly abstracts a bromine atom from the newly formed copper(II) species to yield the final 2-bromo-1,3,4-thiadiazole product and regenerate the Cu(I) catalyst, completing the catalytic cycle.[11]

Diagram 3: Simplified mechanism of the Sandmeyer bromination.

Detailed Experimental Protocol

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 2-Amino-5-cyclobutyl-1,3,4-thiadiazole | 169.25 | 8.46 g | 1.0 |

| Copper(I) Bromide (CuBr) | 143.45 | 8.61 g | 1.2 |

| tert-Butyl Nitrite (t-BuONO) | 103.12 | 7.73 g (8.9 mL) | 1.5 |

| Acetonitrile (anhydrous) | 41.05 | ~150 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate Sol. | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

| Silica Gel (for chromatography) | - | As needed | - |

Procedure:

-

Reaction Setup: To a 500 mL three-neck round-bottom flask fitted with a magnetic stirrer, thermometer, and dropping funnel, add 2-amino-5-cyclobutyl-1,3,4-thiadiazole (8.46 g, 50 mmol) and copper(I) bromide (8.61 g, 60 mmol).

-

Solvent Addition: Add anhydrous acetonitrile (~150 mL) to the flask. Stir the suspension.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-salt bath.

-

Nitrite Addition: Add tert-butyl nitrite (8.9 mL, 75 mmol) to the dropping funnel. Add the nitrite dropwise to the stirred suspension over a period of 30-45 minutes, ensuring the internal temperature does not rise above 10 °C. Vigorous gas evolution (N₂) will be observed.

-

Reaction: After the addition is complete, allow the reaction to stir at 0-10 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate (~100 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 2-bromo-5-cyclobutyl-1,3,4-thiadiazole.

Critical Safety Precautions

-

Diazonium Salts: Diazonium salts can be explosive, particularly when isolated in a dry state. This protocol uses an in situ procedure to minimize risk, but the reaction should always be conducted behind a blast shield.

-

Reagent Toxicity: tert-Butyl nitrite is volatile, flammable, and toxic. Copper salts are harmful. Handle all reagents in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Temperature Control: The diazotization step is exothermic. Strict temperature control is essential to prevent runaway reactions and decomposition of the diazonium intermediate.

Data Summary

| Step | Reaction | Key Reagents | Temp. | Time | Typical Yield |

| 1 | Cyclization | Thiosemicarbazide, Cyclobutanecarboxylic Acid, H₂SO₄ | Reflux | 3-5 h | 75-85% |

| 2 | Bromination | 2-Amino-thiadiazole, t-BuONO, CuBr | 0 °C → RT | 3-4 h | 60-75% |

References

- BenchChem. (2025). Minimizing side reactions in the synthesis of thiosemicarbazide derivatives. BenchChem Technical Support.

- Krutosikova, A., & Dandarova, M. (n.d.). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Facultatis Pharmaceuticae Universitatis Comenianae.

- BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of Reaction Conditions for Cyclization of Thiosemicarbazides. BenchChem.

- da Silva, A. L., et al. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Sociedade Brasileira de Química.

- CN114195736B. (n.d.). Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole. Google Patents.

- Wikipedia contributors. (2024). Sandmeyer reaction. Wikipedia.

- Schäfer, et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.

- BenchChem. (n.d.). Synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole: A Technical Guide. BenchChem.

- Various Authors. (n.d.). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. PMC.

- Various Authors. (n.d.). Product Class 12: 1,3,4-Thiadiazoles. Thieme.

- Various Authors. (2022). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. IJRASET.

- Various Authors. (n.d.). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Biointerface Research in Applied Chemistry.

- Various Authors. (n.d.). Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti. International Journal of Pharmacy and Technology.

- Various Authors. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI.

- Various Authors. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate.

- Various Authors. (n.d.). 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. Mansoura University.

Sources

- 1. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. researchgate.net [researchgate.net]

- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 5. mdpi.com [mdpi.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. bu.edu.eg [bu.edu.eg]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole - Google Patents [patents.google.com]

Application Note: Nucleophilic Substitution of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole

Strategic Overview: The "Privileged" Scaffold

This guide details the synthetic manipulation of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole , a high-value scaffold in medicinal chemistry.

Why This Molecule Matters

The 1,3,4-thiadiazole ring is a "privileged structure" capable of binding to multiple receptor types with high affinity. However, the specific inclusion of the cyclobutyl group at the C5 position represents a strategic design choice in lead optimization:

-

Bioisosterism: It acts as a lipophilic bioisostere for isopropyl or tert-butyl groups, improving metabolic stability against CYP450 oxidation while maintaining hydrophobic binding interactions.

-

Vector Control: The rigidity of the cyclobutyl ring projects substituents into a defined spatial region, distinct from flexible alkyl chains.

-

Reactivity: The C2-Bromine is highly activated for Nucleophilic Aromatic Substitution (

), allowing for rapid library generation (Parallel Medicinal Chemistry).

Mechanistic Principles: on Electron-Deficient Heterocycles

Understanding the electronic environment is crucial for success. The 1,3,4-thiadiazole ring is electron-deficient (

The Reaction Pathway:

-

Activation: The electronegative nitrogens at positions 3 and 4 pull electron density away from C2, making it highly electrophilic.

-

Addition: A nucleophile (amine, thiol, alkoxide) attacks C2.

-

Stabilization: The resulting anionic intermediate (Meisenheimer complex) is stabilized by the ring nitrogens.

-

Elimination: The bromide is a good leaving group, restoring aromaticity.

Visualization: Reaction Mechanism

The following diagram illustrates the critical transition states and electron flow during the substitution process.

Figure 1: Step-wise mechanism of

Experimental Protocols

These protocols are designed for high-yield synthesis and reproducibility . They are optimized to prevent common side reactions such as ring opening or polymerization.

Method A: C-N Bond Formation (Amination)

Primary application: Synthesis of kinase inhibitors and GPCR ligands.

Reagents:

-

Substrate: 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) or -

Solvent: Ethanol (EtOH) or 1,4-Dioxane (anhydrous)

Protocol:

-

Charge: In a reaction vial, dissolve the thiadiazole substrate in EtOH (0.2 M concentration).

-

Add: Add the amine followed by the base (DIPEA).

-

Heat:

-

Reactive Amines (e.g., Morpholine, Pyrrolidine): Heat to 60°C for 2-4 hours.

-

Anilines/Steric Amines: Heat to reflux (80°C) or use Microwave irradiation (100°C, 30 min).

-

-

Monitor: Check via LC-MS. Look for the disappearance of the bromide peak (M+2 pattern absent).

-

Workup: Evaporate solvent. Redissolve in EtOAc, wash with water and brine. Dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Insight: Avoid using strong mineral bases (NaOH) with primary amines at high temperatures, as this can sometimes lead to ring cleavage of the thiadiazole.

Method B: C-S Bond Formation (Thiolation)

Primary application: Synthesis of thioether-linked conjugates.

Reagents:

-

Substrate: 1.0 equiv

-

Nucleophile: Thiol / Thiophenol (1.1 equiv)

-

Base:

(1.5 equiv) or -

Solvent: DMF or DMSO (anhydrous)

Protocol:

-

Pre-activation: Dissolve the thiol in DMF. Add the carbonate base and stir at RT for 15 min to generate the thiolate anion.

-

Addition: Add the 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole solution dropwise to the thiolate mixture.

-

Reaction: Stir at Room Temperature (RT) for 2-6 hours. Heating (50°C) is only required for bulky thiols.

-

Quench: Pour into ice-water. The product often precipitates as a solid.

-

Isolation: Filter the solid or extract with DCM.

Method C: C-O Bond Formation (Etherification)

Primary application: Bioisosteres of esters/amides.

Reagents:

-

Nucleophile: Alcohol (1.5 equiv)

-

Base: Sodium Hydride (NaH, 60% in oil) (1.5 equiv)

-

Solvent: THF (0°C to RT)

Protocol:

-

Deprotonation: To a suspension of NaH in dry THF at 0°C, add the alcohol dropwise. Stir for 30 min until

evolution ceases. -

Coupling: Add the thiadiazole substrate (dissolved in minimal THF).

-

Reaction: Allow to warm to RT. Monitor closely; these reactions are fast.

-

Workup: Quench carefully with saturated

. Extract with EtOAc.[1]

Optimization & Troubleshooting Guide

Use the following decision matrix to select conditions based on your specific nucleophile and constraints.

Figure 2: Decision tree for reaction condition optimization.

Solvent & Base Compatibility Table

| Nucleophile Class | Preferred Solvent | Preferred Base | Temperature | Notes |

| Aliphatic Amines | Ethanol, THF | DIPEA, TEA | 60°C | Cleanest reaction; high yields. |

| Anilines | 1,4-Dioxane, DMSO | 100°C | Requires higher temp due to lower nucleophilicity. | |

| Thiols | DMF, MeCN | RT | Avoid oxidation to disulfides by degassing solvents. | |

| Alcohols | THF, DMF | NaH, KOtBu | 0°C | Strictly anhydrous conditions required. |

Safety & Handling

-

Lachrymator Potential: While the cyclobutyl analog is less volatile than methyl analogs, brominated thiadiazoles can be irritating to mucous membranes. Handle in a fume hood.

-

Sensitizers: Many thiadiazoles are skin sensitizers. Double-gloving (Nitrile) is recommended.

-

Waste: Segregate halogenated organic waste.

References

-

Hu, Y., et al. (2014). 1,3,4-Thiadiazole: A privileged structure in medicinal chemistry. Journal of Receptor and Signal Transduction. Link

-

Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles and reactivity profiles. Link

-

BenchChem. Technical Guide: Synthesis and Reactivity of 2-Bromo-5-substituted-1,3,4-thiadiazoles. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 54367809 (2-Bromo-5-cyclobutyl-1,3,4-thiadiazole). Link

-

Yang, S. J., et al. (2013).[2] Regioselective synthesis of 2-amino-1,3,4-thiadiazoles via cyclization. Journal of Organic Chemistry. Link

Sources

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole

Executive Summary & Chemical Rationale

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a metabolically stable bioisostere for oxadiazoles, esters, and amides. Functionalizing this core via palladium-catalyzed C–C bond formation is a critical workflow for late-stage lead optimization.

2-Bromo-5-cyclobutyl-1,3,4-thiadiazole presents a unique synthetic profile. The highly electron-deficient nature of the 1,3,4-thiadiazole ring significantly accelerates the oxidative addition of the C–Br bond to the palladium catalyst. However, this same electron deficiency makes the ring susceptible to hydrolytic degradation under harshly basic conditions. Furthermore, the heteroatoms (sulfur and nitrogen) within the ring can act as competitive ligands, potentially poisoning the palladium catalyst. This guide details the mechanistic causality, quantitative optimization, and self-validating protocols required to successfully couple this substrate.

Mechanistic Causality & Catalyst Selection

The Suzuki-Miyaura coupling of heteroaryl halides proceeds via a well-established three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination . When applying this to 2-bromo-1,3,4-thiadiazoles, specific mechanistic nuances dictate reagent selection:

-

Oxidative Addition: The electron-withdrawing thiadiazole ring makes the C2–Br bond highly reactive. Pd(0) readily inserts into this bond.

-

Transmetalation (Rate-Determining Step): This step requires a base to activate the arylboronic acid into a reactive boronate complex. Because 1,3,4-thiadiazoles can degrade in strong aqueous bases (like NaOH or Cs₂CO₃) at elevated temperatures, milder bases such as Na₂CO₃ or K₂CO₃ are strictly preferred .

-

Reductive Elimination: The cyclobutyl group at the C5 position provides lipophilicity but is sterically distant from the C2 reaction center, meaning it exerts minimal steric hindrance during the final C–C bond formation.

Mitigating Catalyst Poisoning: The sulfur atom in the thiadiazole core has a high affinity for palladium. If monodentate ligands (e.g., PPh₃) are used, the thiadiazole can displace the ligand, leading to catalyst aggregation and precipitation (Pd-black). Utilizing a bidentate ligand like dppf (in Pd(dppf)Cl₂) creates a sterically saturated coordination sphere that prevents this off-target binding .

Caption: Catalytic cycle of Suzuki-Miyaura coupling for 2-bromo-1,3,4-thiadiazole derivatives.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for coupling 2-bromo-1,3,4-thiadiazole derivatives with standard arylboronic acids, highlighting the causality behind yield variations.

| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Causality / Mechanistic Observation |

| Pd(dppf)Cl₂ (5 mol%) | Na₂CO₃ (aq) | 1,4-Dioxane | 90 | 85–95 | Bidentate ligand prevents thiadiazole S/N coordination; optimal for general substrates. |

| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (aq) | Toluene/EtOH | 90 | 75–85 | Monodentate ligands are susceptible to partial catalyst poisoning by the thiadiazole core. |

| Pd₂(dba)₃ + XPhos | K₃PO₄ (aq) | DMF | 100 | 80–90 | Highly active system; necessary for sterically hindered ortho-substituted boronic acids. |

| Pd(OAc)₂ + SPhos | Cs₂CO₃ | Toluene | 100 | < 40 | Strong base (Cs₂CO₃) at high temperatures leads to thiadiazole ring degradation/hydrolysis. |

Experimental Protocols (Self-Validating Systems)

The following workflow utilizes the optimized Pd(dppf)Cl₂ system. It is designed as a self-validating protocol , meaning each step includes an observable check to confirm chemical integrity before proceeding.

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

-

Action: In a 20 mL oven-dried Schlenk tube, add 2-bromo-5-cyclobutyl-1,3,4-thiadiazole (1.0 equiv, 1.0 mmol), the selected arylboronic acid (1.2 equiv, 1.2 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

-

Causality: A slight excess of boronic acid compensates for potential protodeboronation. Pd(dppf)Cl₂ is selected to enforce tight bidentate coordination, preventing thiadiazole-induced catalyst poisoning.

-

Validation Check: The mixture should be a dry, free-flowing powder. If the boronic acid appears clumpy or glassy, it may have dehydrated into unreactive boroxines; verify its integrity via ¹H-NMR before use.

Step 2: Solvent & Base Addition

-

Action: Add 4 mL of 1,4-dioxane to the flask. In a separate vial, dissolve Na₂CO₃ (2.0 equiv, 2.0 mmol) in 1 mL of deionized water. Sparge both solutions with N₂ gas for 15 minutes prior to combination, then add the aqueous base to the Schlenk tube via syringe.

-

Causality: 1,4-Dioxane provides excellent solubility for both the organic substrates and the catalyst, while the aqueous phase dissolves the base required to form the reactive boronate species for transmetalation.

-

Validation Check: Upon adding the degassed solvent, the solution should turn a characteristic reddish-orange (indicating an active Pd complex). A rapid shift to opaque black indicates catalyst crashing (Pd-black formation) due to oxygen ingress.

Step 3: Reaction Heating & Monitoring

-

Action: Seal the tube and heat the biphasic mixture to 90 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 4–6 hours.

-

Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the organic (dioxane) and aqueous phases, facilitating the base-mediated transmetalation across the phase boundary.

-

Validation Check: Monitor via LC-MS. The reaction is complete when the peak corresponding to 2-bromo-5-cyclobutyl-1,3,4-thiadiazole (expected isotopic pattern m/z ~219/221[M+H]⁺) is completely consumed, replaced by the target product mass.

Step 4: Workup & Purification

-

Action: Cool the mixture to room temperature, dilute with EtOAc (15 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Causality: Aqueous washing removes the inorganic boron salts and excess base, preventing streaking during chromatography.

-

Validation Check: TLC of the crude mixture should show a distinct, UV-active product spot that is typically more polar than the starting bromide but less polar than the baseline-bound boronic acid.

Troubleshooting & Causality

-

Observation: Formation of Pd-black (precipitation of elemental palladium) within the first 30 minutes.

-

Causality: Indicates catalyst deactivation, typically due to insufficient degassing (oxygen presence) or ligand stripping by the thiadiazole sulfur atom.

-

Resolution: Ensure rigorous sparging of solvents with N₂. If using a monodentate catalyst like Pd(PPh₃)₄, switch to the bidentate Pd(dppf)Cl₂ to enforce tighter ligand binding.

-

-

Observation: High levels of protodeboronation (formation of Ar–H instead of the target Ar-Thiadiazole).

-

Causality: The boronic acid is undergoing hydrolysis faster than transmetalation. This is exacerbated by overly strong bases or excessive water.

-

Resolution: Reduce the water content in the solvent mixture or switch to a milder base (e.g., K₃PO₄). Alternatively, utilize the pinacol ester (BPin) derivative of the boronic acid, which is significantly more stable against protodeboronation.

-

-

Observation: Incomplete conversion despite active catalyst (solution remains orange/red).

-

Causality: Poor biphasic mixing is preventing the aqueous base from interacting with the organic-soluble palladium intermediates.

-

Resolution: Increase the stirring rate to >1000 rpm or add a phase-transfer catalyst (e.g., TBAB, 10 mol%) to facilitate base transport into the organic layer.

-

References

-

Title: Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction Source: Chemistry - A European Journal (via PubMed Central) URL: [Link]

-

Title: Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

-

Title: Exploiting the 2-Amino-1,3,4-thiadiazole Scaffold To Inhibit Trypanosoma brucei Pteridine Reductase in Support of Early-Stage Drug Discovery Source: ACS Omega URL: [Link]

Application Note: Strategic Utilization of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole in Drug Discovery

Executive Summary

This guide details the application of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole (referred to herein as Scaffold-A ) as a high-value building block in modern drug discovery.[1]

In the current landscape of medicinal chemistry, "escaping flatland" (increasing

-

The 1,3,4-Thiadiazole Core: An electron-deficient, aromatic bioisostere of pyrimidine and pyridazine, capable of specific hydrogen bonding and

-interactions.[1] -

The Cyclobutyl Group: A conformationally restricted, lipophilic spacer that acts as a superior bioisostere to tert-butyl or isopropyl groups, offering improved metabolic stability over linear alkyl chains.[1]

-

The C2-Bromine Handle: A highly reactive site for divergent synthesis via Nucleophilic Aromatic Substitution (

) or Metal-Catalyzed Cross-Coupling (MCCC).

Chemical Profile & Structural Logic[1][3]

Physicochemical Properties

Scaffold-A is designed to lower molecular weight overhead while maximizing binding vectors.

| Property | Value (Approx.) | Drug Discovery Relevance |

| Formula | -- | |

| MW | 219.10 g/mol | Leaves room for heavy functionalization (Rule of 5).[1] |

| LogP | ~2.3 | Optimal lipophilicity for membrane permeability.[1] |

| TPSA | ~26 Ų | Low polar surface area; good CNS penetration potential.[1] |

| Rotatable Bonds | 1 | High rigidity reduces entropic penalty upon binding.[1] |

The Cyclobutyl Advantage

Unlike a standard n-butyl or tert-butyl group, the cyclobutyl ring in Scaffold-A provides:

-

Metabolic Blocking: The strained ring is less prone to cytochrome P450 oxidation compared to linear alkyl chains.

-

Vector Orientation: The angle of the substituents on the cyclobutyl ring creates a unique 3D vector, distinct from the planar phenyl ring, allowing the molecule to probe specific hydrophobic pockets.

Synthetic Workflows

The electron-deficient nature of the 1,3,4-thiadiazole ring activates the C2-position, making the bromine an excellent leaving group.[1]

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from Scaffold-A .

Figure 1: Divergent synthetic pathways for 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole functionalization.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Application: Introduction of primary or secondary amines (e.g., piperazines, morpholines) to create polar "head" groups.[1] Mechanism: The thiadiazole nitrogens pull electron density, making C2 highly electrophilic.[1]

Reagents:

-

Scaffold-A (1.0 eq)[1]

-

Amine nucleophile (1.2 – 1.5 eq)[1]

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[1]

-

Solvent: DMSO or DMF (anhydrous)[1]

Step-by-Step Procedure:

-

Preparation: Dissolve Scaffold-A in DMSO (0.2 M concentration) in a microwave-safe vial or round-bottom flask.

-

Addition: Add DIPEA followed by the amine nucleophile.

-

Reaction:

-

Method A (Thermal): Heat to 80°C for 4–12 hours. Monitor by LCMS.[1]

-

Method B (Microwave): Irradiate at 100°C for 30–60 minutes.

-

-

Workup: Dilute with ethyl acetate, wash 3x with water (to remove DMSO), and 1x with brine. Dry over

.[1] -

Purification: Flash chromatography (Hexane/EtOAc).

Critical Note: While 1,3,4-thiadiazoles are generally stable, avoid strong aqueous hydroxide bases (NaOH/KOH) at high temperatures, as this can lead to ring cleavage.[1] Use carbonate or amine bases.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling

Application: Extension of the carbon skeleton (biaryl systems) for kinase inhibitors or protein-protein interaction inhibitors. Challenge: Sulfur atoms in the thiadiazole ring can coordinate to Palladium, potentially poisoning the catalyst.

Reagents:

-

Scaffold-A (1.0 eq)[1]

-

Aryl Boronic Acid/Ester (1.2 eq)[1]

-

Catalyst:

(5 mol%) OR -

Base:

(2.0 M aqueous solution, 3.0 eq) -

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

-

Inert Atmosphere: Flame-dry the reaction vessel and purge with Argon/Nitrogen.

-

Solvent Degassing: Sparging 1,4-dioxane with Argon for 15 minutes is mandatory to prevent homocoupling and oxidation.[1]

-

Mixing: Add Scaffold-A , Boronic acid, and Catalyst to the vessel.

-

Activation: Add the degassed solvent and aqueous base.

-

Reaction: Heat to 90–100°C for 2–6 hours.

-

Scavenging: After cooling, filter through a Celite pad to remove Palladium black.[1]

-

Purification: Silica gel chromatography.

Expert Insight: If the standard

Quality Control & Validation

When validating the synthesized library members, rely on the following analytical markers:

-

1H NMR (DMSO-d6):

-

Cyclobutyl Methine: Look for a quintet/multiplet around

3.8 – 4.2 ppm.[1] This confirms the integrity of the cyclobutyl attachment. -

Ring Protons: The thiadiazole ring has no protons, simplifying the aromatic region. Any new aromatic peaks belong to the coupled partner.

-

-

13C NMR:

-

C2 (Thiadiazole): Typically shifts from ~140 ppm (C-Br) to ~165-170 ppm upon amine substitution (

).[1]

-

-

LCMS:

-

Bromine Isotope Pattern: The starting material will show a distinct 1:1 doublet (M and M+2). The disappearance of this pattern confirms the displacement of Bromine.

-

References

-

Thiadiazole as a Privileged Scaffold

-

Cyclobutyl Bioisosteres

-

Palladium Catalysis on Sulfur Heterocycles

-

Nucleophilic Substitution on Thiadiazoles

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 10. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]

Application Note: Buchwald-Hartwig Amination of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole in Drug Discovery

Executive Summary & Scientific Rationale

The 1,3,4-thiadiazole core is a highly privileged scaffold in medicinal chemistry, frequently leveraged for its robust metabolic stability and ability to act as a bioisostere for various aromatic systems[1]. Specifically, 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole is an advanced building block where the cyclobutyl moiety imparts targeted lipophilicity, making it highly desirable for central nervous system (CNS) and antimicrobial drug development.

While 2-halo-1,3,4-thiadiazoles can undergo nucleophilic aromatic substitution (S_NAr) with highly nucleophilic, unhindered aliphatic amines, this pathway often fails or requires destructively harsh conditions when employing anilines, amides, or sterically hindered secondary amines[2]. To access these valuable chemical spaces, the Buchwald-Hartwig cross-coupling reaction is the premier synthetic strategy[3]. This application note details the mechanistic causality, optimized conditions, and validated protocols for the palladium-catalyzed amination of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole.

Mechanistic Insights: Navigating Heteroatom Chelation

Executing a Buchwald-Hartwig amination on a 1,3,4-thiadiazole ring presents unique mechanistic challenges that dictate experimental choices.

-

Accelerated Oxidative Addition: The highly electron-deficient nature of the 1,3,4-thiadiazole ring drastically lowers the activation barrier for the oxidative addition of the Pd(0) catalyst into the C–Br bond[1].

-

The Chelation Trap (Catalyst Poisoning): The primary mode of failure in this reaction is catalyst deactivation. The multiple heteroatoms (nitrogen and sulfur) within the thiadiazole ring can tightly chelate the palladium center, effectively trapping the catalyst in an off-cycle resting state[4].

-

Ligand Causality: To prevent this chelation trap, the use of large, flexible, electron-rich dialkylbiaryl phosphine ligands—such as RuPhos or BrettPhos —is mandatory[5]. The extreme steric bulk of the dicyclohexylphosphino and diisopropoxybiphenyl groups shields the palladium center from unwanted heteroatom coordination while simultaneously forcing the critical reductive elimination step to release the product[6].

-

Base Selection: Strong bases like sodium tert-butoxide (NaOt-Bu) can cause ring-opening or degradation of the base-sensitive thiadiazole core. Therefore, milder inorganic bases such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are strictly preferred[2].

Mechanistic Visualization

Catalytic cycle of Buchwald-Hartwig amination highlighting the heteroatom chelation trap.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for coupling 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole with a model hindered secondary amine. The data clearly demonstrates the superiority of the RuPhos ligand system in preventing substrate degradation and maximizing yield[5].

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |

| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 65 | Moderate conversion; some catalyst stalling. |

| 2 | Pd(OAc)₂ (5) | BINAP (5) | NaOt-Bu (2.0) | Toluene | 100 | 22 | Severe substrate degradation due to strong base. |

| 3 | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 94 | Optimal; clean conversion, no chelation trapping. |

| 4 | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | t-AmylOH | 100 | 88 | Viable alternative using a greener solvent system. |

Experimental Workflow & Protocol

Workflow Logic

Step-by-step experimental workflow for the amination of 1,3,4-thiadiazole derivatives.

Step-by-Step Methodology (Self-Validating System)

Note: This protocol is optimized for a 1.0 mmol scale.

Step 1: Inertion and Reagent Charging

-

Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar and cool it under a continuous stream of dry Argon.

-

Inside an argon-filled glovebox (or using standard Schlenk techniques), charge the tube with:

-

2-Bromo-5-cyclobutyl-1,3,4-thiadiazole (219.1 mg, 1.0 mmol, 1.0 equiv)

-

Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%)

-

RuPhos (18.7 mg, 0.04 mmol, 4 mol%)

-

Anhydrous Cs₂CO₃ (651.6 mg, 2.0 mmol, 2.0 equiv)

-

Validation Check: The solid mixture should appear dark purple/brown due to the Pd₂(dba)₃.

-

Step 2: Amine Addition and Catalyst Activation 3. Seal the Schlenk tube with a rubber septum and remove it from the glovebox. 4. Inject 4.0 mL of anhydrous, degassed 1,4-dioxane via syringe. 5. Inject the desired amine (1.2 mmol, 1.2 equiv). If the amine is a solid, it should be added during Step 1. 6. Stir the mixture at room temperature for 5 minutes.

-

Validation Check: A color shift from dark purple to a reddish-orange hue indicates the successful formation of the active L-Pd(0) complex[3].

Step 3: Cross-Coupling Reaction 7. Replace the septum with a Teflon screwcap under positive Argon flow. 8. Submerge the Schlenk tube in a pre-heated oil bath at 100 °C. 9. Stir vigorously (800 rpm) for 12 hours.

-

Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS. The starting material peak (C-Br) should completely disappear, replaced by a more polar product spot.

Step 4: Workup and Purification 10. Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. 11. Wash the filtrate with deionized water (2 × 10 mL) and brine (10 mL). 12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 13. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes to Ethyl Acetate) to afford the pure 2-amino-5-cyclobutyl-1,3,4-thiadiazole derivative.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Mechanistic Insights and Protocols for the Nucleophilic Aromatic Substitution of 2-Bromo-1,3,4-thiadiazoles with Amines

Introduction to the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in modern drug discovery, exhibiting a broad spectrum of biological activities, including kinase inhibition and anti-parasitic properties. A critical synthetic vector for functionalizing this scaffold is the introduction of diverse amine moieties at the C2 position. Because of the highly electron-deficient nature of the 1,3,4-thiadiazole ring, this transformation is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) using 2-bromo-1,3,4-thiadiazole as the electrophilic coupling partner[1].

This application note details the mechanistic causality, kinetic optimization, and validated protocols for executing this amination, providing drug development professionals with a robust framework for library synthesis.

Mechanistic Framework: The SNAr Pathway

The success of the SNAr reaction on 2-bromo-1,3,4-thiadiazoles relies on the unique electronic topology of the heterocycle. The presence of two electronegative nitrogen atoms (N3 and N4) and a sulfur atom synergistically withdraws electron density from the C2 and C5 carbons via both inductive and resonance effects. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, priming the C2 position for nucleophilic attack.

The reaction proceeds via a classical two-step addition-elimination mechanism:

-

Nucleophilic Attack (Rate-Limiting): The lone pair of the amine attacks the C2 carbon, disrupting aromaticity to form a negatively charged Meisenheimer-like intermediate. The negative charge is highly stabilized by delocalization onto the adjacent N3 nitrogen.

-

Bromide Elimination (Fast): The intermediate collapses, expelling the bromide anion (an excellent leaving group) and restoring the thermodynamic stability of the aromatic system.

Logic flow of the SNAr mechanism for 2-bromo-1,3,4-thiadiazoles.

Kinetic Optimization & Parameter Selection

The choice of solvent, base, and temperature is not arbitrary; it is dictated by the steric and electronic properties of the incoming amine.

-

Base Selection: A base is strictly required to act as an acid scavenger for the generated hydrobromic acid (HBr). Without it, the HBr will protonate the unreacted amine, neutralizing its nucleophilicity and halting the reaction. For aliphatic amines, N,N-diisopropylethylamine (DIPEA) is preferred as it is non-nucleophilic and prevents side reactions[2]. For less reactive or sterically hindered amines, inorganic bases like K₂CO₃ are optimal[3].

-

Solvent Selection: Polar protic solvents like n-butanol are highly effective for aliphatic amines because they stabilize the polar transition state through hydrogen bonding and allow for high-temperature reflux (117 °C) without pressurized vessels[2]. Conversely, polar aprotic solvents like DMF are utilized with inorganic bases to enhance the naked nucleophilicity of the amine[3].

Table 1: Optimization Matrix for SNAr Conditions

| Reaction Parameter | Option A (Aliphatic Amines) | Option B (Aromatic Amines) | Option C (Sterically Hindered) |

| Solvent | n-Butanol | Ethanol / Isopropanol | DMF / DMSO |

| Base | DIPEA (4.0 eq) | Triethylamine (3.0 eq) | K₂CO₃ (1.2 - 2.0 eq) |

| Temperature | 120 °C | 80 °C (Reflux) | 90 °C |

| Time | 1 - 2 hours | 4 - 6 hours | 18+ hours |

| Typical Yield | 75 - 85% | 60 - 70% | 50 - 65% |

| Reference Application | IRAK4 Inhibitors[2] | TbPTR1 Inhibitors[4] | PIEZO1 Rescue[3] |

Validated Experimental Protocol: Synthesis of 2-Amino-1,3,4-thiadiazoles

The following protocol describes a self-validating system for the synthesis of complex 2-amino-1,3,4-thiadiazoles, specifically adapted from the synthesis of IRAK4 inhibitor intermediates[2].

Step-by-Step Methodology

Step 1: Reagent Preparation & In Situ Free-Basing

-

Action: To a reaction vial, add 2-bromo-1,3,4-thiadiazole (1.0 eq, e.g., 0.61 mmol) and the amine hydrochloride salt (e.g., N-(piperidin-4-yl)acetamide hydrochloride, 2.5 eq). Suspend the mixture in n-butanol (0.5 M relative to the electrophile).

-

Causality: An excess of the amine ensures complete consumption of the 2-bromo-1,3,4-thiadiazole, which is critical because unreacted brominated starting material often co-elutes with the product during chromatography.

-

Action: Add DIPEA (4.0 eq) dropwise at room temperature.

-

Causality: DIPEA serves a dual purpose: it free-bases the amine hydrochloride salt in situ to generate the active nucleophile, and it acts as the stoichiometric sink for the HBr byproduct.

Step 2: Thermal Activation

-

Action: Seal the vial and heat the reaction mixture thermally at 120 °C for 1 to 2 hours[2].

-

Causality: The high activation energy required to break the aromaticity of the thiadiazole ring and form the Meisenheimer complex necessitates elevated thermal input.

Step 3: In-Process Control (IPC) & Validation

-

Action: Sample 5 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS.

-

Self-Validation Logic: 2-Bromo-1,3,4-thiadiazole exhibits a highly distinct 1:1 isotopic doublet in the mass spectrum due to the ⁷⁹Br and ⁸¹Br isotopes. The complete disappearance of this doublet, coupled with the emergence of the product mass (M+H)⁺, provides absolute confirmation that the SNAr substitution is complete.

Step 4: Aqueous Workup & Purification

-

Action: Cool the mixture to room temperature and concentrate in vacuo to remove the n-butanol. Partition the crude residue between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Causality: The aqueous wash efficiently removes the polar DIPEA hydrobromide salts and the excess water-soluble amine, leaving the crude product highly enriched in the organic phase. Purify the residue via flash column chromatography (DCM/MeOH gradient) to yield the pure 2-amino-1,3,4-thiadiazole derivative.

Step-by-step experimental workflow for thiadiazole amination.

Pharmaceutical Applications

The robust nature of this amination protocol has enabled the synthesis of several high-value therapeutic candidates:

-

TbPTR1 Inhibitors: 5-amino-2-bromo-1,3,4-thiadiazoles have been reacted with alkylamines to synthesize biphenyl-thiadiazole-2,5-diamines. These compounds act as mid-micromolar inhibitors of Trypanosoma brucei pteridine reductase 1 (TbPTR1), potentiating the antitrypanosomal activity of methotrexate in the treatment of African sleeping sickness[4].

-

IRAK4 Inhibitors: The SNAr reaction is a cornerstone in assembling Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, which modulate the IL-1/TLR signaling cascade to treat severe inflammatory conditions and gastrointestinal infections[2][5].

-

PIEZO1 Channel Modulators: Amination of 2-bromo-1,3,4-thiadiazoles using K₂CO₃ in DMF at 90 °C has generated small molecules capable of functional rescue in PIEZO1 channel variants associated with generalized lymphatic dysplasia (GLD)[3].

References

-

Exploiting the 2-Amino-1,3,4-thiadiazole Scaffold To Inhibit Trypanosoma brucei Pteridine Reductase in Support of Early-Stage Drug Discovery. nih.gov. 4

-

Product Class 12: 1,3,4-Thiadiazoles. thieme-connect.de. 1

-

JP2021535089A - Thiadiazole IRAK4 inhibitor. google.com/patents. 5

-

US11702414B2 - Thiadiazole IRAK4 inhibitors. google.com/patents. 2

-

Small-molecule functional rescue of PIEZO1 channel variants associated with generalised lymphatic dysplasia. medRxiv.org. 3

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]